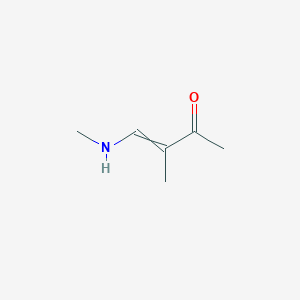
3-Methyl-4-(methylamino)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(methylamino)but-3-en-2-one is an organic compound with the molecular formula C6H11NO It is a derivative of butenone, featuring both a methyl group and a methylamino group attached to the butenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylamino)but-3-en-2-one typically involves the reaction of methylamine with a suitable precursor such as 3-methyl-2-butenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Methyl-2-butenal} + \text{Methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.
化学反应分析
Types of Reactions
3-Methyl-4-(methylamino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-Methyl-4-(methylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-4-(methylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a methylamino group.
4-(methylamino)but-3-en-2-one: Lacks the additional methyl group present in 3-Methyl-4-(methylamino)but-3-en-2-one.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
生物活性
3-Methyl-4-(methylamino)but-3-en-2-one, also known as 3-MeAPO, is a compound of significant interest due to its biological activities, particularly in pharmacology and medicinal chemistry. This article explores the molecular structure, intramolecular hydrogen bonding, and biological activities of this compound, drawing from diverse research findings.
Molecular Structure and Intramolecular Hydrogen Bonding
The molecular structure of this compound has been investigated using various spectroscopic methods including NMR and IR spectroscopy. The compound exhibits strong intramolecular hydrogen bonding, which is crucial for its stability and biological activity.
Key Findings:
- Intramolecular Hydrogen Bonding : The N···O distances in 3-MeAPO were measured at approximately 2.597 Å, indicating a relatively strong hydrogen bond with calculated energies around 10.9 kcal/mol .
- Spectroscopic Data : NMR studies revealed significant chemical shifts that correlate with the presence of the methylamino group, providing insights into the electronic environment surrounding the nitrogen atom .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that 3-MeAPO exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | Varies (specific MIC values not provided) |
| Pseudomonas aeruginosa | Varies (specific MIC values not provided) |
These findings suggest that structural modifications can enhance the antibacterial efficacy of similar compounds .
Antifungal Activity
In addition to its antibacterial properties, 3-MeAPO has shown antifungal effects against common fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.039 mg/mL |
| Fusarium oxysporum | Varies (specific MIC values not provided) |
The compound's ability to inhibit fungal growth indicates potential therapeutic applications in treating fungal infections .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings.
- Study on Antimicrobial Efficacy : A study involving a series of synthesized alkaloids found that derivatives of 3-MeAPO displayed enhanced antimicrobial activity when specific substituents were introduced to the molecular structure. The study reported significant inhibition zones against tested bacterial strains .
- Molecular Dynamics Simulations : Simulations have indicated that the presence of specific aryl rings and substituents can influence the biological activity of chalcone derivatives similar to 3-MeAPO, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
属性
CAS 编号 |
51479-87-9 |
|---|---|
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC 名称 |
3-methyl-4-(methylamino)but-3-en-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(4-7-3)6(2)8/h4,7H,1-3H3 |
InChI 键 |
SISDVTKLAALOJE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CNC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















